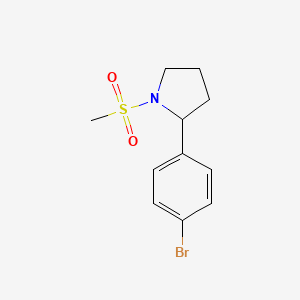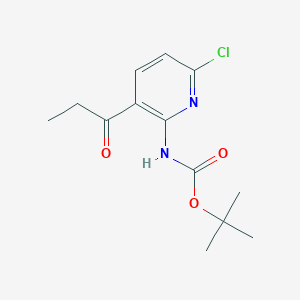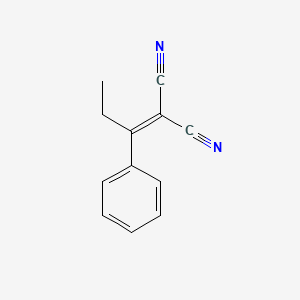
alpha-Cyclopropylthiophene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Cyclopropylthiophene-2-methanol is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.229 g/mol . . This compound features a cyclopropyl group attached to a thiophene ring, which is further connected to a methanol group.
Méthodes De Préparation
The synthesis of alpha-cyclopropyl-2-thiophenemethanol typically involves the reaction of cyclopropyl derivatives with thiophene compounds under specific conditions. One common method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
alpha-Cyclopropylthiophene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
alpha-Cyclopropylthiophene-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-cyclopropyl-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
alpha-Cyclopropylthiophene-2-methanol can be compared with other similar compounds, such as:
- Alpha-cyclopropyl-4-methoxydiphenylmethanol
- Alpha-cyclopropyl-4-methylbenzyl alcohol
- 2-(Trimethylsilyl)cyclopropylmethanol
- Alpha-cyclopropyl-4-fluorobenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
71477-16-2 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
cyclopropyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
Clé InChI |
PEZSCBMHDXNXQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)



![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)


![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)
